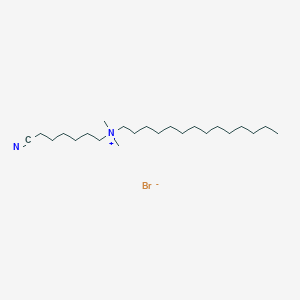![molecular formula C19H18N2O3 B12564542 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one CAS No. 183788-11-6](/img/structure/B12564542.png)
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidin-4-one core structure substituted with a 4-[2-(4-nitrophenyl)ethenyl]phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-nitrophenyl)ethenyl]phenyl}piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with 4-piperidone in the presence of a base to form the intermediate 4-[2-(4-nitrophenyl)ethenyl]piperidin-4-one. This intermediate is then subjected to further reactions to introduce the phenyl group at the 1-position of the piperidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of different solvents, catalysts, and reaction conditions to achieve efficient and scalable production. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Reduction of Nitro Group: 1-{4-[2-(4-Aminophenyl)ethenyl]phenyl}piperidin-4-one.
Reduction of Carbonyl Group: 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-ol.
Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)piperidin-4-one: Similar structure but lacks the ethenylphenyl group.
1-(4-Aminophenyl)piperidin-4-one: Similar structure with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)piperidin-4-one: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one is unique due to the presence of both the nitrophenyl and ethenylphenyl groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
183788-11-6 |
|---|---|
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-[4-[2-(4-nitrophenyl)ethenyl]phenyl]piperidin-4-one |
InChI |
InChI=1S/C19H18N2O3/c22-19-11-13-20(14-12-19)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)21(23)24/h1-10H,11-14H2 |
Clave InChI |
HQNMTKOYRGPJEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
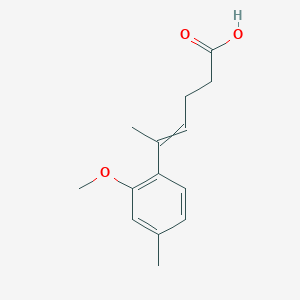
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
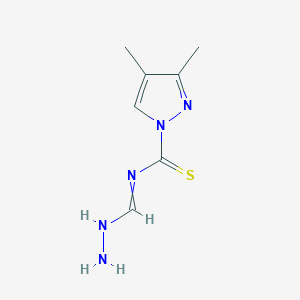
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

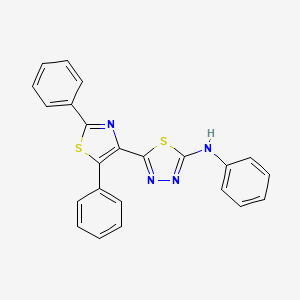
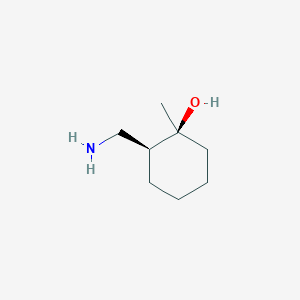
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
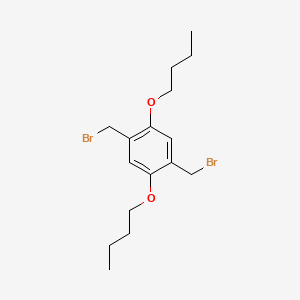
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
